TRPM8 agonist WS-3
Description
N-Ethyl-p-menthane-3-carboxamide (WS-3; CAS RN 39711-79-0) is a synthetic carboxamide derivative widely used as a cooling agent in tobacco, nicotine products, confectionery, cosmetics, and pharmaceuticals. Its molecular formula is C₁₃H₂₅NO (molecular mass: 211.34 g/mol), and it features a cyclohexanecarboxamide backbone substituted with ethyl and isopropyl groups . WS-3 is a white crystalline solid with a melting point of 88°C and a boiling point of 154°C . Unlike menthol, WS-3 provides a cooling sensation without minty odors or volatility, making it ideal for applications requiring odorless or long-lasting effects .
WS-3 was developed in the 1970s by Wilkinson Sword Ltd. as part of a program to design non-volatile cooling agents. It received FEMA-GRAS status (FEMA 3455) and is synthesized via Grignard reactions starting from menthol derivatives .
Properties
IUPAC Name |
N-ethyl-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-5-14-13(15)12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNOFAIHSALQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(CCC1C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047039 | |
| Record name | N-Ethyl-2-(isopropyl)-5-methylcyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, White solid; Slight menthol like cooling effect | |
| Record name | Ethyl menthane carboxamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037834 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | N-Ethyl 2-isopropyl-5-methylcyclohexanecarboxamide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1590/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | N-Ethyl 2-isopropyl-5-methylcyclohexanecarboxamide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1590/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
39711-79-0 | |
| Record name | N-Ethyl-p-menthane-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39711-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039711790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Ethyl-2-(isopropyl)-5-methylcyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethyl-2-(isopropyl)-5-methylcyclohexanecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL MENTHANE CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S7S02945H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl menthane carboxamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037834 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
91 - 93 °C | |
| Record name | Ethyl menthane carboxamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037834 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Chlorination-Carboxylation-Amidation Route
The chlorination-carboxylation-amidation pathway is a three-step process starting with menthol. In the first step, menthol undergoes chlorination using thionyl chloride (SOCl₂) or Lucas reagent to produce menthyl chloride. This intermediate is then subjected to a Grignard reaction with magnesium metal in tetrahydrofuran (THF) and toluene, followed by carboxylation with carbon dioxide under high pressure (0.2–0.6 MPa) to yield menthyl carboxylic acid. The final amidation step involves reacting menthyl carboxylic acid with thionyl chloride to form menthyl acyl chloride, which is subsequently treated with 70% ethylamine solution to produce WS-3.
This method achieves a product purity of 99% and a yield of 51% under industrial conditions. However, it requires specialized equipment, such as stainless steel pressure reactors, and careful control of reaction parameters, including temperature (50–90°C) and carbon dioxide flow rates.
Nitrile-Based Synthesis Using Polyphosphoric Acid
An alternative route avoids Grignard reagents by utilizing p-menthane-3-carbonitrile as a key intermediate. In this method, polyphosphoric acid (85%) acts as both a catalyst and solvent. Three variants of this approach have been documented:
- Diethyl Carbonate-Mediated Reaction : Combining polyphosphoric acid, ethanol, and diethyl carbonate at 150°C for 102 hours yields WS-3 with a 70% conversion rate.
- Phosphorus Oxychloride-Mediated Reaction : Substituting diethyl carbonate with phosphorus oxychloride reduces the reaction time to 8 hours at 140°C, achieving a 92.5% conversion.
- Sulfuryl Chloride-Mediated Reaction : Using sulfuryl chloride further optimizes the process to 2 hours at 150°C, reaching a 94.5% conversion.
This route eliminates the need for toxic cyanide reagents but requires prolonged heating, increasing energy costs.
Comparative Analysis of Synthetic Methods
Industrial-Scale Production Techniques
Industrial synthesis of WS-3 prioritizes cost-effectiveness and safety. A patented method employs a 1 L stainless steel pressure reactor charged with magnesium chips, THF, and toluene. After chlorination, the Grignard reagent reacts with CO₂ at 0.5 MPa for 10 hours, followed by acidification with 30% HCl to isolate menthyl carboxylic acid. Subsequent amidation with ethylamine achieves a 51% yield, with strict adherence to solvent ratios (THF:toluene = 1:5–1:10).
Key industrial challenges include:
- Toxicity Management : Sodium cyanide, used in early routes, has been phased out due to safety concerns.
- Pressure Control : Maintaining 0.2–0.6 MPa during carboxylation ensures optimal CO₂ solubility and reaction kinetics.
Reaction Optimization and Critical Parameters
Catalyst Loading
The amidation step requires 5–15% catalyst (relative to menthyl carboxylic acid) for optimal efficiency. Excess catalyst increases side products, while insufficient amounts prolong reaction times.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-p-menthane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
N-Ethyl-p-menthane-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a cooling agent in various chemical formulations.
Biology: Studied for its effects on sensory receptors and its potential use in biological assays.
Medicine: Investigated for its potential therapeutic effects, particularly in providing cooling sensations in topical formulations.
Industry: Widely used in the production of oral care products, foods, beverages, toiletries, and cosmetics due to its cooling properties
Mechanism of Action
N-Ethyl-p-menthane-3-carboxamide acts as an agonist of the transient receptor potential melastatin-8 (TRPM8) receptor. When the compound binds to the TRPM8 receptor, it activates the receptor, leading to a cooling sensation. This mechanism is similar to that of menthol, which also activates the TRPM8 receptor.
Comparison with Similar Compounds
Comparative Analysis with Similar Cooling Compounds
WS-3 belongs to the p-menthanecarboxamide class, which includes structurally related compounds with varying cooling potencies and applications. Below is a detailed comparison:
Table 1: Key Cooling Agents Compared to WS-3
Key Findings :
- Potency : WS-3, WS-23, Evercool 180, and Evercool 190 are all >10× more potent than menthol in activating the TRPM8 cold-sensing receptor .
- Applications :
- Safety : WS-3 and analogs show low acute toxicity but may contribute to cytotoxicity in e-liquids at high concentrations (e.g., 1.5–16.4 mg/mL in Puff Bar products) .
Mechanism of Action
WS-3 and its analogs activate the TRPM8 ion channel, which mediates cold sensation in sensory neurons. Unlike menthol, which also activates TRPA1 (associated with irritation), WS-3 selectively targets TRPM8, reducing irritant side effects . This specificity allows prolonged cooling without desensitization, a critical advantage in oral and topical applications .
Biological Activity
N-Ethyl-p-menthane-3-carboxamide, commonly referred to as WS-3, is a synthetic compound recognized for its cooling properties and physiological effects. This compound is primarily utilized in food, cosmetic, and pharmaceutical industries due to its unique sensory profile. It is classified as a selective ligand for the transient receptor potential melastatin-8 (TRPM8), which plays a crucial role in thermosensation.
- Molecular Formula : C13H25NO
- Molecular Weight : 211.34 g/mol
- CAS Number : 39711-79-0
- Appearance : Odorless white crystalline solid
N-Ethyl-p-menthane-3-carboxamide activates TRPM8 receptors, which are responsible for the sensation of cold. This activation leads to a physiological cooling effect without the irritation often associated with menthol or other cooling agents . The compound's ability to selectively activate these receptors makes it an attractive alternative in various applications.
Cooling Effect
The primary biological activity of N-Ethyl-p-menthane-3-carboxamide is its intense cooling sensation. Studies have shown that it can produce a cooling effect comparable to menthol but without the stinging or burning sensations typically associated with menthol use . This property has made it popular in oral care products and topical applications.
Insect Repellent Properties
Research indicates that WS-3 exhibits insect-repelling activity. Gautschi and Blondeau demonstrated that N-Ethyl-p-menthane-3-carboxamide showed efficacy against cockroaches comparable to DEET, a widely used insect repellent . This finding suggests potential applications in pest control formulations.
Vaping Products
N-Ethyl-p-menthane-3-carboxamide has been identified in some vaping products, where it mimics menthol's cooling effects. Its presence raises questions about the health implications of inhaling such compounds, particularly concerning respiratory effects and potential toxicant exposure .
Case Study 1: Efficacy as an Insect Repellent
A comparative study evaluated the effectiveness of various insect repellents, including WS-3, DEET, and IR3535. The results indicated that WS-3 provided comparable protection against cockroaches while offering a more pleasant sensory experience due to its cooling effect .
Case Study 2: Cooling Sensation in Oral Care Products
In a clinical trial assessing the sensory properties of oral care products containing N-Ethyl-p-menthane-3-carboxamide, participants reported a significantly enhanced cooling sensation compared to those using traditional menthol-based products. The absence of irritation was noted as a key advantage, leading to higher consumer satisfaction .
Applications
| Application Area | Description |
|---|---|
| Food Industry | Used as a flavoring agent providing a cooling effect. |
| Cosmetics | Incorporated in creams and lotions for sensory appeal. |
| Pharmaceuticals | Potential use in topical analgesics for its cooling properties. |
| Insect Repellents | Effective alternative to traditional repellents like DEET. |
Q & A
Q. How is WS-3 identified and quantified in tobacco and nicotine products, and what analytical methods are recommended for reliable detection?
WS-3 is commonly identified using chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). A validated method for simultaneous analysis of WS-3 and structurally related cooling agents (e.g., WS-23, Evercool 180/190) involves optimized solvent extraction, column selection (e.g., C18 reversed-phase), and mass spectrometry parameters to resolve co-eluting peaks. Key parameters include ionization modes (positive/negative ESI) and monitoring specific ion transitions (e.g., m/z 210 → 138 for WS-3) to enhance selectivity .
Q. What structural features of WS-3 contribute to its cooling sensation, and how do they compare to menthol?
WS-3’s cooling effect arises from its carboxamide group and stereochemistry. Unlike menthol, which activates TRPM8 receptors via hydroxyl groups, WS-3 lacks a hydroxyl moiety but retains a rigid cyclohexane ring and ethylamide side chain. This allows receptor binding without minty flavor, making it suitable for flavor-neutral applications. Comparative studies show WS-3’s cooling threshold is ~10–100 times lower than menthol, requiring minimal concentrations (0.1–1% w/w) in formulations .
Q. What are the standard synthetic routes for WS-3, and how is stereochemical purity ensured?
WS-3 is synthesized via carboxamide formation between p-menthane-3-carboxylic acid and ethylamine. Stereochemical control is achieved using enantiomerically pure starting materials (e.g., (1R,2S,5R)-menthane derivatives) and catalytic coupling agents (e.g., HATU or EDCI). Post-synthesis, chiral HPLC or NMR (e.g., NOE experiments) verifies stereochemical integrity, with typical purity ≥98% for research-grade material .
Advanced Research Questions
Q. How can researchers resolve discrepancies in WS-3 quantification across studies, particularly when co-formulated with other cooling agents?
Discrepancies often arise from matrix interference (e.g., nicotine or flavor additives) or inconsistent extraction protocols. To mitigate this:
- Use isotope-labeled internal standards (e.g., deuterated WS-3) for LC-MS/MS to correct matrix effects.
- Validate extraction efficiency via spike-recovery experiments in representative matrices (e.g., e-liquid aerosols vs. tobacco leaves).
- Cross-validate results using orthogonal methods (e.g., GC-MS vs. LC-MS/MS) .
Q. What are the physicochemical interactions between WS-3 and common excipients in pharmaceutical or nicotine formulations?
WS-3 exhibits hydrophobic interactions with lipid carriers (e.g., propylene glycol) but may form hydrogen bonds with polar additives like hydroxypropyl methylcellulose (HPMC). In coated formulations, stability studies (40°C/75% RH for 6 months) show WS-3 maintains >90% potency when combined with 3-1-menthoxy propane 1,2-diol in a 1:3 ratio, suggesting synergistic stabilization .
Q. What are the challenges in assessing WS-3’s long-term stability under varying environmental conditions?
Degradation pathways include hydrolysis of the amide bond under acidic conditions (pH <4) or oxidation of the cyclohexane ring. Accelerated stability testing protocols recommend:
Q. How do conflicting toxicological data on WS-3 inform risk assessment in inhalation studies?
While acute toxicity studies (OECD 403) classify WS-3 as low hazard (LD50 >2000 mg/kg in rodents), subchronic inhalation data are limited. Recent in vitro models (human bronchial epithelial cells) suggest transient TRPM8 activation at ≤10 µM but no cytotoxicity. Researchers should prioritize:
- Chronic exposure studies using realistic dosing (e.g., e-cigarette aerosol exposure chambers).
- Metabolite profiling (e.g., ethyl-glucuronide conjugates) to assess bioaccumulation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
